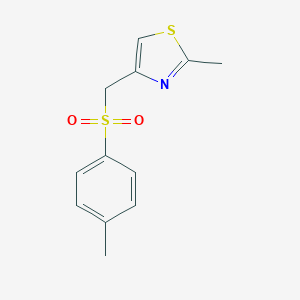
2-Methyl-4-(tosylmethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(tosylmethyl)thiazole is a chemical compound that belongs to the thiazole family. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(tosylmethyl)thiazole is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in the thiazole ring. It can also form coordination complexes with metal ions, which can enhance its reactivity and catalytic properties.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, some studies have suggested that it may have potential antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-4-(tosylmethyl)thiazole in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, and it can also be used as a ligand or catalyst in organic reactions. However, its limited solubility in water can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research on 2-Methyl-4-(tosylmethyl)thiazole. One area of interest is the development of novel compounds with potential biological activities using this compound as a building block. Another area of interest is the investigation of its potential as a ligand or catalyst in organometallic chemistry. Further studies are also needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
This compound is a versatile chemical compound with potential applications in various fields. Its unique properties make it a valuable tool in scientific research. Further studies are needed to fully explore its potential and develop novel compounds with potential biological activities.
Méthodes De Synthèse
2-Methyl-4-(tosylmethyl)thiazole can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most common method involves the reaction of 2-methylthiazole with tosyl chloride and a base in an organic solvent. The resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
2-Methyl-4-(tosylmethyl)thiazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of novel compounds with potential biological activities. It has also been used as a ligand in organometallic chemistry and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C12H13NO2S2 |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C12H13NO2S2/c1-9-3-5-12(6-4-9)17(14,15)8-11-7-16-10(2)13-11/h3-7H,8H2,1-2H3 |
Clé InChI |
YUAQCMRSHTWYSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B274497.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274505.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274507.png)
![1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)
![2-[(4-Methylphenyl)sulfonyl]-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B274509.png)
![5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
![2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274511.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
![2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274524.png)